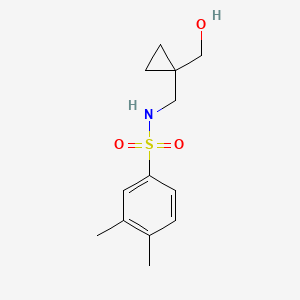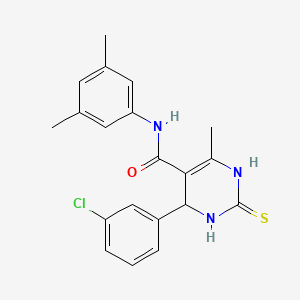![molecular formula C22H21N5O2S B2367715 N-(2,4-dimethylphenyl)-2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide CAS No. 852376-29-5](/img/structure/B2367715.png)
N-(2,4-dimethylphenyl)-2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Typically, this would include the compound’s systematic name, its molecular formula, and its structure.
Synthesis Analysis
This would involve a detailed look at the methods used to synthesize the compound, including the starting materials, the reaction conditions, and the yield.Molecular Structure Analysis
This would involve a discussion of the compound’s molecular structure, including its stereochemistry if applicable.Chemical Reactions Analysis
This would involve a discussion of the reactions that the compound undergoes, including the conditions under which these reactions occur and the products that are formed.Physical And Chemical Properties Analysis
This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and reactivity.Aplicaciones Científicas De Investigación
Anticancer and Antimicrobial Activities
- Anticancer Activity : A study synthesized N-aryl substituted phenyl acetamide analogs, demonstrating inhibition activity against the HCT 116 cancer cell line. These compounds, including N-(3-methoxyphenyl)-2-(4-(3-methyl-[1,2,4]triazolo[3,4-a]phthalazin-6-yl)phenyl) acetamide, showed active compounds with IC50 values of 70 to 90 µg mL-1 (Kumar et al., 2019).
- Antimicrobial Activity : These compounds also exhibited antimicrobial activities, suggesting their potential use in fighting infections.
Antioxidant Abilities
- Antioxidant Potential : Another study focused on derivatives bearing 2,6-Dimethoxy-4-(methoxymethyl)Phenol moiety. These compounds, including derivatives of the [1,2,4]triazolo[3,4-b][1,3,4]thiadiazin, demonstrated significant antioxidant abilities, surpassing even ascorbic acid in some cases (Shakir et al., 2017).
Antiproliferative Activities
- Inhibition of Cancer Cell Growth : A compound series including [1,2,4]triazolo[4,3-b]pyridazin-6-yloxy derivatives showed promise in inhibiting the proliferation of endothelial and tumor cells (Ilić et al., 2011).
- PI3K Inhibitors and Anticancer Agents : Modifications of similar compounds have led to potent PI3K inhibitors and effective anticancer agents with low toxicity, as demonstrated by their ability to inhibit tumor growth in mice models (Wang et al., 2015).
Antiviral Activity
- Activity Against Hepatitis-A Virus : Some derivatives of [1,2,4]triazolo[4,3-b]pyridazine exhibited promising antiviral activity against hepatitis-A virus, as shown by plaque reduction infectivity assay (Shamroukh & Ali, 2008).
Antibacterial Properties
- Potent Antibacterial Agents : Novel derivatives of [1,2,4]triazolo[4,3-c]pyrimidines demonstrated significant antibacterial activity against various bacteria, with some compounds being more potent than commercial antibiotics (Kumar et al., 2009).
Anticoronavirus and Antitumoral Activities
- Anticoronavirus and Antitumoral Activities : A study revealed that certain derivatives exhibited both antiviral and antitumoral activities, highlighting their potential dual therapeutic applications (Jilloju et al., 2021).
Antihistaminic Agents
- Potential H1-Antihistaminic Agents : A series of 1-substituted-4-(3-methoxyphenyl)-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-ones were synthesized and tested for their in vivo H1-antihistaminic activity, with some compounds showing significant activity (Alagarsamy et al., 2009).
Synthesis and Structure Analysis
- Structural Insights : A study on the synthesis and structural analysis of similar compounds provided insights into their molecular structure and stability, indicating potential pharmaceutical applications (Sallam et al., 2021).
Safety And Hazards
This would involve a discussion of any known hazards associated with the compound, such as toxicity or flammability.
Direcciones Futuras
This would involve a discussion of potential future research directions, such as new synthetic methods or potential applications for the compound.
Propiedades
IUPAC Name |
N-(2,4-dimethylphenyl)-2-[[3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O2S/c1-14-4-9-18(15(2)12-14)23-20(28)13-30-21-11-10-19-24-25-22(27(19)26-21)16-5-7-17(29-3)8-6-16/h4-12H,13H2,1-3H3,(H,23,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REKLHARKJYIOKI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CSC2=NN3C(=NN=C3C4=CC=C(C=C4)OC)C=C2)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dimethylphenyl)-2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

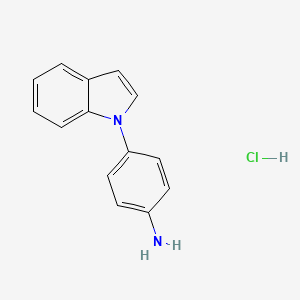
![Methyl 3-amino-6,7-dihydro-4H-thieno[3,2-c]pyran-2-carboxylate](/img/structure/B2367633.png)
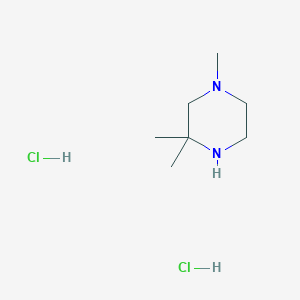
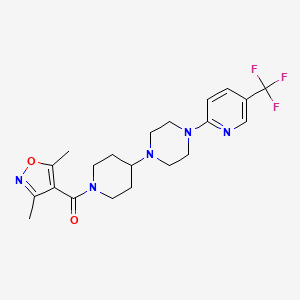
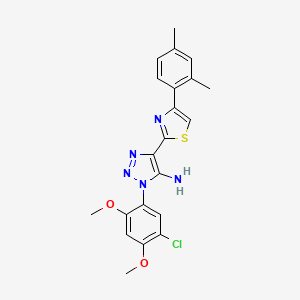
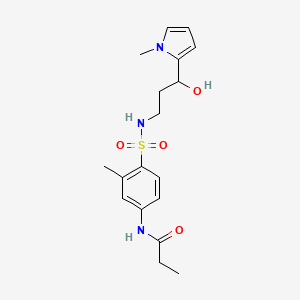
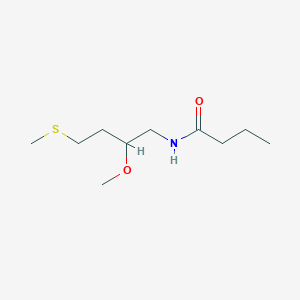
![2-(2-Fluorophenyl)-N-methyl-N-[1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]acetamide](/img/structure/B2367644.png)
![[(3r,6r)-6-Methylpiperidin-3-yl]methanol hydrochloride](/img/structure/B2367645.png)
![(1Z)-N'-hydroxy-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethanimidamide](/img/structure/B2367648.png)
![4-(3-Iodo-1-bicyclo[1.1.1]pentanyl)-N,N-dimethylaniline](/img/structure/B2367649.png)

